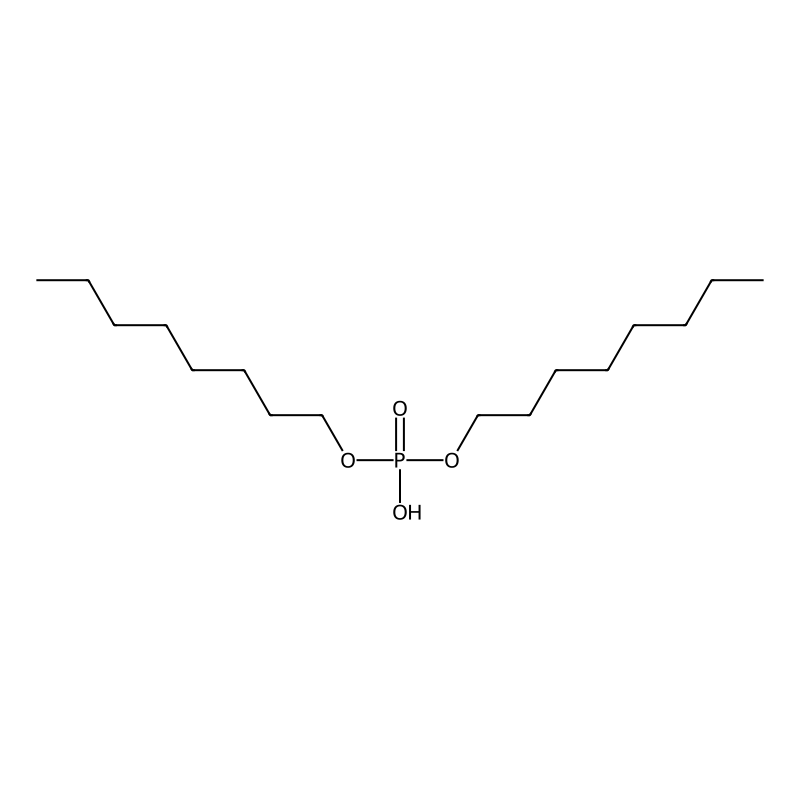

Dioctyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solvent and Extraction Media:

- DOP exhibits good solvency properties for various organic compounds, making it useful in dissolving and extracting them for further analysis.

- It is often used in liquid-liquid extraction processes to separate target compounds from complex mixtures. For instance, researchers have employed DOP to extract lanthanide ions from aqueous solutions for subsequent purification and characterization [].

Analytical Chemistry:

- DOP's ability to form complexes with certain metal ions makes it valuable in ion chromatography. In this technique, DOP-coated stationary phases separate metal ions based on their differing interactions with the DOP ligands. This allows for the identification and quantification of various metal species in a sample [].

Material Science:

- DOP can be used as a plasticizer in some materials, improving their flexibility and workability. Researchers have also explored DOP's potential applications in polymer synthesis and the development of flame retardants [, ].

Biological Research:

Dioctyl phosphate is an organic compound with the molecular formula . It is classified as an organophosphate and is characterized by its two octyl groups attached to a phosphate group. This compound is typically a colorless to yellowish liquid with a mild odor and is known for its properties as a plasticizer and surfactant. Dioctyl phosphate is soluble in organic solvents but has limited solubility in water, which makes it useful in various industrial applications.

Dioctyl phosphate exhibits biological activity that has drawn attention in toxicological studies. It has been shown to have potential endocrine-disrupting effects, which may impact reproductive health. Studies have indicated that exposure to dioctyl phosphate can lead to alterations in hormone levels and reproductive functions in animal models. Furthermore, its use as a plasticizer raises concerns about leaching into food products and the environment, necessitating further research on its long-term biological effects .

Dioctyl phosphate is synthesized primarily through the reaction of phosphoric acid with octanol. The process involves the esterification of phosphoric acid with octanol under controlled conditions, often utilizing catalysts to facilitate the reaction. Other methods may include transesterification of other phosphate esters or the reaction of phosphorus oxychloride with octanol, followed by hydrolysis .

Dioctyl phosphate finds extensive applications across various industries:

- Plasticizer: Widely used in the production of flexible polyvinyl chloride (PVC) plastics.

- Surfactant: Acts as an emulsifier and dispersing agent in formulations.

- Corrosion Inhibitor: Employed in coatings and treatments for metal surfaces.

- Intermediate: Serves as a precursor for synthesizing other chemical compounds.

- Additive: Used in lubricants and hydraulic fluids to enhance performance .

Research on dioctyl phosphate has focused on its interactions with other chemicals and biological systems. Interaction studies have demonstrated that dioctyl phosphate can affect the solubility and stability of various compounds when used as an additive. In biological contexts, it has been shown to interact with endocrine systems, potentially disrupting hormonal balance due to its structural similarity to natural hormones .

Dioctyl phosphate shares structural similarities with several other organophosphate compounds. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Diethyl phosphate | Smaller alkyl groups; used primarily as a solvent | |

| Dodecyl phosphate | Longer alkyl chain; used in surfactants | |

| Tris(2-ethylhexyl) phosphate | Larger structure; excellent plasticizer properties |

Dioctyl phosphate's unique two-octyl structure gives it specific properties that make it particularly effective as a plasticizer compared to shorter-chain or longer-chain analogs. Its balance between hydrophobicity and functionality allows for versatile applications in both industrial and consumer products .

The hydrolysis of dioctyl phosphate represents a fundamental phosphoryl transfer reaction that can proceed through multiple mechanistic pathways depending on reaction conditions. The compound, with molecular formula C₁₆H₃₅O₄P and CAS number 3115-39-7 [1], exhibits diverse hydrolytic behavior that has been extensively studied using both experimental and computational approaches.

Acidic Hydrolysis Pathways

Under acidic conditions, dioctyl phosphate hydrolysis primarily follows two distinct mechanisms designated as AAc2 and AAl1 pathways [2]. The A_Ac2 mechanism involves water participation with P-O bond cleavage occurring through formation of a pentacoordinate transition state [2]. This pathway exhibits activation energies ranging from 25-35 kcal/mol and is significantly enhanced by polar protic solvents. The rate-determining step involves formation of the pentacoordinate transition state where the attacking water molecule coordinates to the phosphorus center simultaneously with leaving group departure.

The alternative A_Al1 mechanism proceeds through C-O bond cleavage without water involvement in the rate-determining step [2]. This pathway shows higher activation barriers (30-40 kcal/mol) and demonstrates moderate solvent dependence. The mechanistic distinction between these pathways depends critically on the nature of the leaving group and solvent environment.

Alkaline Hydrolysis Mechanism

Alkaline hydrolysis of dioctyl phosphate represents the most extensively studied pathway, proceeding through an associative mechanism involving P-O bond cleavage via a pentacoordinate intermediate [3] [4]. The reaction exhibits dramatically enhanced rates in mixed solvent systems, particularly DMSO/water mixtures, where rate accelerations of up to 10⁶-fold have been observed [3].

The mechanism involves nucleophilic attack by hydroxide ion on the phosphorus center, leading to formation of a pentacoordinate phosphorane intermediate. The activation enthalpy for this process decreases significantly in mixed solvents, dropping from 30.6 kcal/mol in water to 20.7 kcal/mol in 95% DMSO [3]. This reduction arises from more favorable enthalpy of transfer for the transition state compared to the reactant state.

Neutral Hydrolysis Characteristics

Neutral hydrolysis of dioctyl phosphate proceeds through general base catalysis mechanisms with activation energies ranging from 35-45 kcal/mol [5]. The reaction exhibits pH dependence with optimal rates occurring under neutral conditions. The mechanism involves proton transfer to the leaving group as the rate-determining step, followed by nucleophilic attack by water molecules.

Studies have demonstrated that phosphate monoester dianions exhibit extremely slow uncatalyzed hydrolysis rates, with estimated rate constants of 2 × 10⁻²⁰ s⁻¹ at 25°C [6]. This corresponds to a half-life of approximately 1.1 × 10¹² years, emphasizing the kinetic stability of phosphate esters under physiological conditions.

Dissociative Mechanism Considerations

Under specific conditions, dioctyl phosphate can undergo hydrolysis through a dissociative mechanism involving metaphosphate intermediate formation. This pathway proceeds through P-O bond dissociation as the rate-determining step, with activation energies of 20-30 kcal/mol. The mechanism is enhanced in low dielectric environments where electrostatic stabilization of the metaphosphate species becomes favorable.

Catalytic Reaction Pathways

Phosphoryl Transfer Mechanisms

Dioctyl phosphate participates in various phosphoryl transfer reactions that can proceed through concerted, stepwise associative, or stepwise dissociative mechanisms. The choice of pathway depends on the nature of the nucleophile, electrophile, and reaction environment. Recent computational studies have mapped these reactions onto a two-dimensional reaction plane characterized by bond formation and breaking coordinates.

Concerted mechanisms proceed through S_N2-type transition states with simultaneous bond making and breaking. The associative pathway begins with nucleophilic attack at phosphorus without immediate leaving group displacement, resulting in pentacoordinate phosphorane intermediates. Dissociative mechanisms involve initial leaving group departure to form metaphosphate intermediates before nucleophile association.

Enzymatic Catalysis Considerations

While dioctyl phosphate is not a natural substrate, its reaction mechanisms provide insights into enzymatic phosphoryl transfer processes [4]. Enzymes achieve rate accelerations exceeding 10²⁷-fold through transition state stabilization strategies. The mechanisms identified in solution studies of dioctyl phosphate inform understanding of how enzymes modulate reaction pathways through active site architecture and electrostatic environments.

Computational studies suggest that enzymatic environments can shift the preferred mechanism from dissociative (favored in solution) to more associative character through specific stabilization of pentacoordinate transition states [4]. This mechanistic flexibility underlies the evolutionary adaptation of phosphotransferase families to diverse substrate-acceptor pairs.

Metal Ion Catalysis

Metal ions, particularly Mg²⁺ and Zn²⁺, can catalyze dioctyl phosphate reactions through Lewis acid activation. These ions coordinate to phosphoryl oxygens, increasing the electrophilicity of the phosphorus center and facilitating nucleophilic attack. The catalytic effect involves both electronic activation and conformational changes that optimize transition state geometry.

Nucleophilic Substitution Mechanisms

S_N2(P) Reactions at Phosphorus

Nucleophilic substitution reactions at the phosphorus center of dioctyl phosphate proceed predominantly through S_N2(P) mechanisms characterized by pentacoordinate transition states or intermediates. The stereochemical outcome typically involves inversion of configuration at phosphorus, consistent with backside attack by nucleophiles.

The reaction mechanism involves initial nucleophile approach to form a pentacoordinate species where both the incoming nucleophile and leaving group occupy apical positions. Subsequent pseudorotation can occur through Berry mechanisms, potentially leading to racemization with weak nucleophiles. Strong nucleophiles such as alkoxides and hydroxides typically react with complete inversion through short-lived intermediates.

Nucleophile Reactivity Patterns

The reactivity of different nucleophiles toward dioctyl phosphate follows predictable patterns based on nucleophilicity and sterics. Oxyanion nucleophiles show sensitivity to both nucleophile basicity and leaving group ability, with Brønsted βₙᵤc values ranging from 0.3-0.7 depending on conditions.

α-Nucleophiles such as hydroxylamine anion (NH₂O⁻) and hydroperoxide (HOO⁻) exhibit enhanced reactivity compared to simple nucleophiles due to the α-effect. Rate enhancements of 10⁶-10⁷ fold have been observed for α-nucleophiles, attributed to favorable orbital interactions and transition state stabilization.

Solvent Effects on Substitution

Solvent effects play crucial roles in determining nucleophilic substitution rates and mechanisms. Polar aprotic solvents like DMSO enhance reaction rates by stabilizing charged transition states while avoiding strong solvation of nucleophiles. The dielectric constant and hydrogen bonding ability of solvents significantly influence the balance between associative and dissociative character.

Studies in DMSO/water mixtures reveal dramatic rate accelerations attributed to differential solvation of reactants and transition states [3]. The transition states experience more favorable solvation than reactants, leading to reduced activation barriers and enhanced reaction rates.

Structure-Reactivity Relationships

Electronic Effects of Substituents

The electronic properties of substituents attached to the phosphate ester significantly influence reactivity patterns. Electron-withdrawing groups increase the electrophilicity of phosphorus, enhancing susceptibility to nucleophilic attack. The effects can be quantified using Hammett constants and related linear free energy relationships.

For dioctyl phosphate derivatives, electronic effects of alkyl chains are relatively minor due to the aliphatic nature of the substituents. However, introduction of electron-withdrawing groups at remote positions can increase hydrolysis rates by factors of 10-100 through inductive and field effects that stabilize the negatively charged transition state.

Steric Influences on Reactivity

Steric effects play more prominent roles than electronic effects in determining the reactivity of dioctyl phosphate derivatives. Branching at the α-carbon positions decreases reaction rates by factors of 2-5 due to steric hindrance during nucleophile approach. The steric effects become more pronounced in reactions proceeding through pentacoordinate intermediates where multiple ligands must be accommodated around phosphorus.

Quantitative steric parameters specific to organophosphorus compounds have been developed to account for the unique geometries encountered in phosphoryl transfer reactions. These parameters, designated E_sp, differ from conventional Taft steric constants and better correlate with reactivity in phosphate ester systems.

Linear Free Energy Relationships

Linear free energy relationships provide powerful tools for analyzing structure-reactivity patterns in dioctyl phosphate chemistry. Brønsted plots correlating log k with leaving group pKₐ values yield β_lg values ranging from 0.3-0.7, indicating moderate to substantial bond cleavage in transition states.

The interpretation of Brønsted slopes requires careful consideration of equilibrium effects and transition state variations. Recent computational studies suggest that while β_lg values correlate with P-O bond orders, quantitative mapping to transition state structure should be conducted with caution due to cross-talk between bond-making and bond-breaking processes.

Temperature and Activation Parameters

Temperature dependence studies reveal important mechanistic insights through activation parameter analysis [3]. Enthalpy-entropy compensation effects are commonly observed, with more favorable activation enthalpies often accompanied by less favorable activation entropies. These patterns reflect the balance between bond-making/breaking energetics and solvation effects.

For dioctyl phosphate hydrolysis in DMSO/water mixtures, the enhanced reactivity arises primarily from reduced activation enthalpies rather than entropic effects [3]. This indicates that the solvent effects primarily involve stabilization of the transition state rather than changes in reaction coordinate dynamics.

Computational Studies on Reaction Mechanisms

Density Functional Theory Calculations

Density functional theory (DFT) calculations have provided detailed insights into dioctyl phosphate reaction mechanisms. The B3LYP functional with 6-31++G(d,p) basis sets successfully reproduces experimental trends while revealing atomic-level details of transition states and intermediates.

Gas phase DFT calculations typically yield activation barriers of 35-45 kcal/mol for hydrolysis reactions. These values are consistently higher than solution phase measurements, reflecting the importance of solvation in stabilizing charged transition states. The calculations confirm pentacoordinate geometries for transition states and provide bond length and angle data for mechanistic analysis.

Solvation Model Applications

Incorporation of solvation effects through continuum models like PCM (Polarizable Continuum Model) significantly improves agreement with experimental data. Solvated calculations reduce activation barriers to 20-30 kcal/mol, consistent with experimental measurements. The models reveal differential solvation of reactants and transition states that underlies the dramatic solvent effects observed experimentally.

Advanced solvation models incorporating explicit solvent molecules provide even more accurate descriptions of hydrogen bonding and specific solute-solvent interactions. QM/MM hybrid approaches allow treatment of large solvent shells while maintaining quantum mechanical accuracy for the reaction center.

Molecular Dynamics Simulations

Molecular dynamics simulations using reactive force fields (ReaxFF) enable investigation of dioctyl phosphate decomposition pathways and kinetics. These simulations reveal bond-breaking sequences and provide insights into temperature and electric field effects on reaction mechanisms.

ReaxFF simulations of phosphate ester decomposition show that C-O bond dissociation typically precedes P-O cleavage, leading to sequential rather than concerted bond-breaking patterns. Electric field effects accelerate decomposition through elongation of critical bonds and increased molecule-surface collision frequencies.

Machine Learning Applications

Recent applications of machine learning to organophosphate reactivity prediction show promising results. Quantum Theory of Atoms in Molecules (QTAIM) descriptors combined with machine learning algorithms successfully predict hydrolysis barriers and reaction efficiency.

The B97-3c DFT functional has emerged as an efficient method for generating training data sets due to its good balance of accuracy and computational cost. QTAIM parameters provide physically meaningful descriptors that enhance model interpretability compared to purely empirical molecular descriptors.

Physical Description

COLOURLESS OR AMBER LIQUID.

XLogP3

Flash Point

Density

LogP

Melting Point

Related CAS

19045-78-4 (potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 27 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 26 of 27 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive

Other CAS

3115-39-7

298-07-7

Wikipedia

General Manufacturing Information

Phosphoric acid, dioctyl ester: ACTIVE

Phosphoric acid, di-C8-14-alkyl esters: ACTIVE